2,2-Dimethylpentan-1-ol

Catalog No.
S793541
CAS No.
2370-12-9
M.F
C7H16O
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethylpentan-1-ol

CAS Number

2370-12-9

Product Name

2,2-Dimethylpentan-1-ol

IUPAC Name

2,2-dimethylpentan-1-ol

Molecular Formula

C7H16O

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3

InChI Key

QTOMCRXZFDHJOL-UHFFFAOYSA-N

SMILES

CCCC(C)(C)CO

Solubility

0.03 M

Canonical SMILES

CCCC(C)(C)CO

2,2-Dimethylpentan-1-ol, also known as Neoheptanol, is an organic compound with the molecular formula C7H16OC_7H_{16}O and a molecular weight of approximately 116.21 g/mol. It is classified as a primary alcohol due to the presence of a hydroxyl group (-OH) attached to the first carbon of the pentane chain. The compound is characterized by its branched structure, which contributes to its unique physical and chemical properties. The IUPAC Standard InChI for 2,2-Dimethylpentan-1-ol is InChI=1S/C7H16O/c1-4-5-7(2,3)6-8/h8H,4-6H2,1-3H3 .

Currently, there is no scientific research readily available on a specific mechanism of action for 2,2-Dimethylpentan-1-ol.

  • Flammability: Combustible liquid, with a flash point likely above 40 °C based on its structure [].
  • Moderate Toxicity: Inhalation and ingestion may cause irritation. Specific data on toxicity is not readily available and should be consulted from safety data sheets (SDS) before handling the compound.
  • Eye and Skin Irritation: Contact with eyes and skin can cause irritation. Use appropriate personal protective equipment (PPE) when handling.
And formulations due to its ability to dissolve a wide range of substances.
  • Intermediate: The compound serves as an intermediate in organic synthesis for producing other chemicals and pharmaceuticals.
  • Additive: It can be used as an additive in lubricants and coatings to improve performance characteristics.
  • There are several methods for synthesizing 2,2-Dimethylpentan-1-ol:

    • Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes, which can then be reduced to alcohols.
    • Reduction of Ketones: Starting from 2,2-dimethylpentan-3-one or similar ketones, reduction using lithium aluminum hydride or sodium borohydride can yield 2,2-Dimethylpentan-1-ol.

    Several compounds share structural similarities with 2,2-Dimethylpentan-1-ol. Here are some notable examples:

    Compound NameMolecular FormulaStructural FeaturesUnique Characteristics
    3-Methylbutan-1-olC5H12OStraight-chain alcoholLess branched than 2,2-Dimethylpentan-1-ol
    2-Methylhexan-1-olC7H16OBranched structureHigher boiling point due to longer chain
    3-PentanolC5H12OStraight-chain alcoholSimpler structure than 2,2-Dimethylpentan-1-ol

    While these compounds share similar functional groups or carbon skeletons, 2,2-Dimethylpentan-1-ol's unique branching contributes to distinct physical properties such as lower boiling points and different solubility characteristics compared to its linear counterparts.

    XLogP3

    2.2

    UNII

    UM625Z2MXD

    Other CAS

    2370-12-9

    Dates

    Modify: 2023-08-15

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